N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-3-(2,3-diphenyl-1H-indol-1-yl)propanehydrazide
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Overview
Description
N’-[(E)-(2,5-dimethoxyphenyl)methylidene]-3-(2,3-diphenyl-1H-indol-1-yl)propanehydrazide is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are commonly found in natural products and pharmaceuticals
Preparation Methods
The synthesis of N’-[(E)-(2,5-dimethoxyphenyl)methylidene]-3-(2,3-diphenyl-1H-indol-1-yl)propanehydrazide typically involves the condensation reaction between an indole derivative and a hydrazide. One common method involves the reaction of 2,5-dimethoxybenzaldehyde with 3-(2,3-diphenyl-1H-indol-1-yl)propanehydrazide in the presence of a suitable catalyst under reflux conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization .
Chemical Reactions Analysis
N’-[(E)-(2,5-dimethoxyphenyl)methylidene]-3-(2,3-diphenyl-1H-indol-1-yl)propanehydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the indole ring. Common reagents include halogens and nitrating agents.
Condensation: The compound can participate in condensation reactions with various carbonyl compounds, forming new carbon-carbon or carbon-nitrogen bonds.
Scientific Research Applications
N’-[(E)-(2,5-dimethoxyphenyl)methylidene]-3-(2,3-diphenyl-1H-indol-1-yl)propanehydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound exhibits potential biological activities, including antimicrobial, antiviral, and anticancer properties. It is used in the study of cell biology and pharmacology.
Medicine: Due to its biological activities, the compound is investigated for its potential therapeutic applications, including the development of new drugs for treating various diseases.
Mechanism of Action
The mechanism of action of N’-[(E)-(2,5-dimethoxyphenyl)methylidene]-3-(2,3-diphenyl-1H-indol-1-yl)propanehydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
N’-[(E)-(2,5-dimethoxyphenyl)methylidene]-3-(2,3-diphenyl-1H-indol-1-yl)propanehydrazide can be compared with other indole derivatives, such as:
- N’-[(3,5-dimethoxyphenyl)methylidene]-2-(1H-indol-3-yl)acetohydrazide
- N’-[(2,3-dimethoxyphenyl)methylidene]-2-(1H-indol-3-yl)acetohydrazide
- N’-[(4-hydroxy-3-methoxyphenyl)methylidene]-2-(1H-indol-3-yl)acetohydrazide
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical and biological properties.
Properties
Molecular Formula |
C32H29N3O3 |
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Molecular Weight |
503.6 g/mol |
IUPAC Name |
N-[(E)-(2,5-dimethoxyphenyl)methylideneamino]-3-(2,3-diphenylindol-1-yl)propanamide |
InChI |
InChI=1S/C32H29N3O3/c1-37-26-17-18-29(38-2)25(21-26)22-33-34-30(36)19-20-35-28-16-10-9-15-27(28)31(23-11-5-3-6-12-23)32(35)24-13-7-4-8-14-24/h3-18,21-22H,19-20H2,1-2H3,(H,34,36)/b33-22+ |
InChI Key |
UOVATSXTRIAQIR-STKMKYKTSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=N/NC(=O)CCN2C3=CC=CC=C3C(=C2C4=CC=CC=C4)C5=CC=CC=C5 |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=NNC(=O)CCN2C3=CC=CC=C3C(=C2C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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